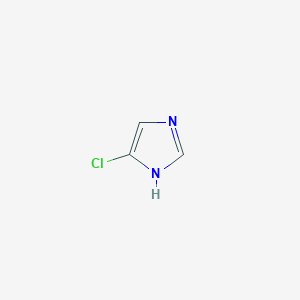

5-chloro-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2/c4-3-1-5-2-6-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRBAXFOPZRMCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166705 | |

| Record name | 4-Cl-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15965-31-8 | |

| Record name | 5-Chloro-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15965-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cl-pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015965318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15965-31-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cl-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloroimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 5-chloro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-chloro-1H-imidazole. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this halogenated heterocyclic compound.

Physical and Chemical Properties

This compound is a solid, off-white to pale yellow crystalline compound.[1] Its core physical and chemical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₃ClN₂ | [1] |

| Molar Mass | 102.52 g/mol | [1] |

| Appearance | Off-White to Pale Yellow Solid | [1] |

| Melting Point | 118-120 °C | [1] |

| Boiling Point | 295.9 ± 13.0 °C (Predicted) | [1] |

| Density | 1.405 g/cm³ | [1] |

| pKa | 11.70 ± 0.10 (Predicted) | [1] |

| Vapor Pressure | 0.00261 mmHg at 25°C | [1] |

Solubility

| Solvent | Solubility |

| DMSO | Soluble |

| Methanol | Soluble |

Synthesis and Reactivity

The imidazole ring is a crucial scaffold in many biologically active molecules. The introduction of a chlorine atom at the 5-position influences its electronic properties and reactivity, making this compound a valuable intermediate in organic synthesis.

Synthesis

A common route for the synthesis of this compound involves the direct chlorination of imidazole. This can be achieved using various chlorinating agents in a suitable solvent system.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the interplay of the electron-rich imidazole ring and the electron-withdrawing chlorine substituent.

-

Electrophilic Substitution: The imidazole ring is generally susceptible to electrophilic attack. However, the presence of the deactivating chloro group can influence the regioselectivity of these reactions.

-

Nucleophilic Substitution: The chlorine atom on the imidazole ring can be displaced by strong nucleophiles under specific reaction conditions. This reactivity allows for the introduction of various functional groups at the 5-position.

-

N-Alkylation and N-Acylation: The nitrogen atoms of the imidazole ring can readily undergo alkylation and acylation reactions.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound (General Procedure)

This protocol describes a general method for the chlorination of imidazole using sodium hypochlorite in a basic medium.

Materials:

-

Imidazole

-

Sodium hypochlorite solution (e.g., 10-15% available chlorine)

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve imidazole in an appropriate amount of aqueous sodium hydroxide solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the sodium hypochlorite solution to the cooled mixture with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with hydrochloric acid to precipitate the product.

-

Filter the crude product and wash it with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent or purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Dry the purified product under vacuum over anhydrous magnesium sulfate.

Melting Point Determination

The melting point of the synthesized this compound can be determined using a standard melting point apparatus.[2][3][4][5]

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point of the sample.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence on a 400 or 500 MHz spectrometer.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern of the compound. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound.

Caption: A general workflow for the synthesis and characterization of this compound.

Logical Relationship: Reactivity of this compound

This diagram illustrates the key reactive sites of this compound and its general reactivity towards electrophiles and nucleophiles.

Caption: Reactivity of this compound towards electrophiles and nucleophiles.

References

5-chloro-1H-imidazole CAS number and molecular weight

An In-depth Technical Guide to 5-chloro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and known biological activities, with a focus on providing structured data and methodologies for scientific professionals.

Core Chemical Properties

This compound is a substituted imidazole, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms. The presence of a chlorine atom at the 5-position significantly influences its chemical reactivity and potential biological activity.

| Property | Value |

| CAS Number | 15965-31-8 |

| Molecular Formula | C₃H₃ClN₂ |

| Molecular Weight | 102.52 g/mol |

| IUPAC Name | This compound |

Synthesis and Reactivity

The synthesis of substituted imidazoles can be achieved through various methods, with the Debus-Radziszewski reaction being a foundational method for the imidazole core. This involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. For chloro-substituted imidazoles, chlorination of an imidazole precursor is a common strategy.

General Synthetic Workflow

Reactivity

The reactivity of this compound is characterized by the imidazole ring and the chloro-substituent. The chlorine atom can undergo nucleophilic substitution reactions, providing a handle for further functionalization of the molecule. The imidazole ring itself can participate in various organic reactions, including electrophilic substitution, although the presence of the electron-withdrawing chlorine atom can influence the regioselectivity and reaction rates.

Biological and Pharmacological Profile

Imidazole derivatives are known to exhibit a wide range of biological activities, and the introduction of a halogen atom can modulate this activity. While specific studies on the biological activity of this compound are limited, the broader class of chloro-imidazole compounds has been investigated for various therapeutic applications.

Imidazole-containing compounds have been reported to possess a variety of biological activities, including:

-

Antimicrobial

-

Antifungal

-

Anticancer

-

Anti-inflammatory

It is important to note that the specific biological activity and any associated signaling pathways are highly dependent on the overall structure of the molecule, including other substituents that may be present.

Experimental Protocols for Related Compounds

Detailed experimental protocols for the synthesis of the parent this compound are not extensively published. However, protocols for the synthesis of related derivatives provide valuable insights into the methodologies that could be adapted.

Example Protocol: Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole

This two-step protocol for a related compound illustrates the general principles of imidazole synthesis and subsequent chlorination.

Step 1: Synthesis of 4,5-dimethyl-1H-imidazol-2(3H)-one

-

In a round-bottom flask, dissolve diacetyl (2,3-butanedione) and urea in ethanol.

-

Add a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole

-

In a flame-dried round-bottom flask under an inert atmosphere, add the 4,5-dimethyl-1H-imidazol-2(3H)-one precursor.

-

Add phosphorus oxychloride (POCl₃) portion-wise at 0 °C.

-

Slowly warm the mixture to reflux and maintain the temperature, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and carefully quench by pouring it over ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Conclusion

This compound is a foundational molecule within the broader class of halogenated imidazoles. While detailed technical data and experimental protocols for this specific compound are not as prevalent as for its more complex derivatives, its chemical properties and the known reactivity of the imidazole scaffold suggest its potential as a versatile building block in the synthesis of novel compounds with diverse applications in research and drug development. Further investigation into the specific synthesis and biological profiling of this compound is warranted to fully elucidate its potential.

Spectroscopic Data for 5-chloro-1H-imidazole: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-1H-imidazole is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a substituted imidazole, its structural and electronic properties are crucial for understanding its potential as a scaffold in the design of novel therapeutic agents. Spectroscopic analysis provides the foundational data for elucidating the molecular structure, purity, and electronic environment of this compound. This technical guide offers a summary of available spectroscopic data for this compound and related compounds, along with generalized experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its analogs. This comparative data is invaluable for the identification and characterization of newly synthesized batches of this compound.

Table 1: 1H NMR Spectroscopic Data (δ, ppm)

| Compound | Imidazole Ring-H | Other Protons | Solvent |

| This compound (Predicted) | ~7.0 - 7.8 | - | CDCl₃ / DMSO-d₆ |

| 5-chloro-1H-benzo[d]imidazole[1] | 12.60 (s, 1H, NH), 8.26 (s, 1H, C2H) | 7.68 (s, 1H, C4), 7.62 (d, 1H, C6H), 7.20 (d, 1H, C7H) | DMSO-d₆ |

| 2-butyl-5-chloro-1H-imidazole derivatives[2] | - | 10.58-10.39 (s, 1H), 8.47-8.35 (s, 1H), 7.15-7.73 (aromatic), 0.83-2.79 (aliphatic) | DMSO-d₆ |

Table 2: 13C NMR Spectroscopic Data (δ, ppm)

| Compound | Imidazole Ring-C | Other Carbons | Solvent |

| This compound (Predicted) | ~110 - 145 | - | CDCl₃ / DMSO-d₆ |

| 5-chloro-1H-benzo[d]imidazole[1] | 143.41, 121.96, 120.18, 118.48, 113.01, 111.55 | - | DMSO-d₆ |

| 2-butyl-5-chloro-1H-imidazole derivatives[2] | 153.34, 149.41, 147.01, 136.86, 136.76, 135.63 | 165.77, 165.15, 119.33-130.11 (aromatic), 13.49-67.63 (aliphatic) | DMSO |

Table 3: Infrared (IR) Spectroscopy Data (cm-1)

| Compound | N-H Stretch | C=N Stretch | C-Cl Stretch | Other Key Absorptions |

| This compound (Predicted) | ~3100-3300 | ~1600-1650 | ~600-800 | Aromatic C-H stretch (~3000-3100) |

| 5-chloro-1H-benzo[d]imidazole[1] | 3127 | - | - | - |

| 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole | - | - | 667 | - |

Table 4: Mass Spectrometry (MS) Data (m/z)

| Compound | Molecular Ion [M]+ | Key Fragment Ions | Ionization Method |

| This compound (Predicted) | 102/104 (due to 35Cl/37Cl isotopes) | Fragments corresponding to loss of Cl, HCN | EI |

| 5-chloro-1H-benzo[d]imidazole[1] | 152/154 | 127, 125, 90, 78, 63 | Not Specified |

| 2-butyl-5-chloro-1H-imidazole derivatives[2] | 528.0 (Observed) | - | Not Specified |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may require optimization based on the instrumentation and the specific properties of the compound being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 or 500 MHz NMR spectrometer is typically employed for data acquisition.

-

1H NMR Acquisition: A standard proton NMR pulse sequence is used to acquire the spectrum. Key parameters to consider are the number of scans, relaxation delay, and acquisition time to ensure good signal-to-noise and resolution.

-

13C NMR Acquisition: A proton-decoupled 13C NMR spectrum is acquired. Due to the lower natural abundance of 13C, a larger number of scans is typically required.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): A KBr pellet is prepared by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or the pure solvent if a solution is used) is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm-1, and the resulting spectrum is reported in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC) for separation prior to analysis.

-

Ionization: Electron Ionization (EI) is a common technique for small, volatile molecules and typically provides detailed fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS for less volatile or thermally labile compounds.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum shows the relative abundance of different ions, including the molecular ion and various fragment ions. The isotopic pattern for chlorine (approximately 3:1 ratio for 35Cl and 37Cl) is a key diagnostic feature to look for in the molecular ion and chlorine-containing fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

References

Solubility Profile of 5-chloro-1H-imidazole in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-chloro-1H-imidazole, a key heterocyclic compound frequently utilized as a building block in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this compound, this document presents estimated solubility values in common organic solvents based on qualitative reports and data from structurally analogous imidazole derivatives. Furthermore, this guide furnishes detailed experimental protocols for determining the solubility of this compound, enabling researchers to generate precise quantitative data. The methodologies described herein, including the widely accepted shake-flask equilibrium method and high-performance liquid chromatography (HPLC) for quantification, are fundamental for drug discovery, formulation development, and process chemistry.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure is a common scaffold in various biologically active molecules. The physicochemical properties of this compound, particularly its solubility in organic solvents, are critical parameters that influence its utility in synthetic reactions, purification processes, and formulation design. Understanding the solubility behavior of this compound is paramount for optimizing reaction conditions, ensuring homogeneity, and developing suitable delivery systems for potential therapeutic agents. This guide aims to provide a foundational understanding of its solubility and equip researchers with the necessary protocols to determine it accurately.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties can influence its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₃H₃ClN₂ | ChemBK |

| Molecular Weight | 102.52 g/mol | ChemBK |

| Appearance | Off-White to Pale Yellow Solid | ChemBK |

| Melting Point | 118-120 °C | ChemBK |

| pKa | 11.70 ± 0.10 (Predicted) | ChemBK |

| LogP | Data not available |

Solubility of this compound: Estimated Data

| Solvent | Polarity Index | Estimated Solubility (at 25°C) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 mg/mL (Highly Soluble) |

| Methanol | 5.1 | 50 - 100 mg/mL (Soluble) |

| Ethanol | 4.3 | 20 - 50 mg/mL (Sparingly Soluble) |

| Acetone | 4.3 | 10 - 20 mg/mL (Slightly Soluble) |

| Acetonitrile | 5.8 | 10 - 20 mg/mL (Slightly Soluble) |

| Dichloromethane (DCM) | 3.1 | < 1 mg/mL (Poorly Soluble) |

| Toluene | 2.4 | < 0.1 mg/mL (Insoluble) |

| Hexane | 0.1 | < 0.1 mg/mL (Insoluble) |

Disclaimer: The solubility data presented in this table are estimations and have not been determined experimentally for this compound. These values are intended for guidance and preliminary experimental design only. Researchers are strongly encouraged to determine the solubility experimentally using the protocols provided in this guide.

Experimental Protocol for Solubility Determination

The following section details a standardized experimental protocol for the quantitative determination of this compound solubility in various organic solvents using the shake-flask method followed by HPLC analysis.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Experimental Workflow

Caption: Workflow for the determination of this compound solubility.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

To each vial, add a precise volume (e.g., 1 mL) of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring that no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the standard solutions and the diluted sample solution by HPLC. A typical reversed-phase HPLC method for imidazole derivatives would use a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original solubility in the saturated solution by accounting for the dilution factor.

-

Recommended HPLC Conditions

The following are suggested starting conditions for the HPLC analysis of this compound. Method optimization may be required.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |

| Gradient | Isocratic or gradient elution depending on sample complexity |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | ~210 nm (to be confirmed by UV scan) |

Logical Relationship for Experimental Design

The following diagram illustrates the logical relationships in designing a solubility study.

The Versatile Role of 5-Chloro-1H-imidazole as a Synthetic Building Block: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-chloro-1H-imidazole core is a pivotal structural motif in the landscape of synthetic organic chemistry and drug discovery. Its unique electronic properties and multiple reactive sites make it a versatile building block for the construction of a diverse array of complex molecules, particularly in the realm of pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, offering detailed experimental protocols, quantitative data, and visual representations of its utility in medicinal chemistry.

Synthesis of the this compound Scaffold

The introduction of a chlorine atom at the C5 position of the imidazole ring is a key step in harnessing its potential as a synthetic intermediate. While various methods exist for the synthesis of substituted chloroimidazoles, a common approach involves the direct chlorination of an imidazole precursor.

Experimental Protocol: Synthesis of 2-substituted-4-chloro-5-formylimidazoles

A notable example of the synthesis of a functionalized this compound is the preparation of 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde, a key intermediate in the synthesis of the antihypertensive drug Losartan.[1][2][3] This synthesis is often achieved through a Vilsmeier-Haack reaction.

Reaction: Directed Vilsmeier formylation of a suitable precursor.[1]

Materials:

-

Methyl pentanimidate

-

Glycine

-

Vilsmeier reagent (generated in situ from POCl₃ and DMF)

Procedure:

-

React methyl pentanimidate with glycine to form an imidazole precursor.

-

Subject the precursor to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

-

The reaction mixture is typically heated to facilitate the formylation and chlorination.

-

Work-up involves quenching the reaction with ice-water and neutralization, followed by extraction and purification of the desired 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde.

| Precursor | Reagents | Product | Yield (%) | Reference |

| Methyl pentanimidate, Glycine | POCl₃, DMF | 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde | Not explicitly stated | [1] |

Key Reactions of this compound

The reactivity of this compound is characterized by the interplay of the chloro substituent and the imidazole ring nitrogens. The chlorine atom serves as a versatile handle for various cross-coupling and nucleophilic substitution reactions, while the ring nitrogens can be readily functionalized.

N-Alkylation and N-Arylation

The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or arylated to introduce a wide range of substituents.

N-Alkylation: In the synthesis of Losartan, the imidazole nitrogen of 2-butyl-4-chloro-5-formyl imidazole is alkylated with 4'-(bromomethyl)-2-cyanobiphenyl in the presence of a base like potassium carbonate.[3]

N-Arylation: Copper-catalyzed N-arylation (Ullmann condensation) and palladium-catalyzed N-arylation (Buchwald-Hartwig amination) are powerful methods for forming C-N bonds between this compound and aryl halides. These reactions typically employ a copper or palladium catalyst, a ligand, and a base.[4][5][6]

Cross-Coupling Reactions

The chloro group at the C5 position is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between this compound and an organoboron compound.

Sonogashira Coupling: This coupling reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between this compound and an amine.[7]

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Product | Reference |

| N-Arylation (Ullmann) | Aryl Iodide/Bromide | Cu₂O / 4,7-dimethoxy-1,10-phenanthroline | N-Aryl-imidazole | [4] |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide/Triflate | Pd₂(dba)₃ / Biaryl phosphine ligand | N-Aryl-imidazole | [8] |

Application in Medicinal Chemistry: Kinase Inhibition

Halogenated imidazoles are increasingly recognized for their potential as kinase inhibitors in cancer therapy.[9] The chlorine atom can engage in halogen bonding with the kinase active site, enhancing binding affinity and selectivity.[10] The this compound scaffold can be elaborated to target specific kinases involved in cell signaling pathways that drive tumor growth and proliferation.

For instance, derivatives of this compound can be designed to inhibit kinases such as Epidermal Growth Factor Receptor (EGFR), HER2, and Cyclin-Dependent Kinase 2 (CDK2), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[9][11] Inhibition of these kinases can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its accessibility and the reactivity of both the chloro substituent and the imidazole ring nitrogens provide a rich platform for the construction of diverse and complex molecular architectures. The successful application of this compound derivatives in the synthesis of pharmaceuticals, such as Losartan, and their emerging potential as kinase inhibitors underscore the continued importance of this scaffold in drug discovery and development. Further exploration of the synthetic utility of this compound is poised to unlock new avenues for the creation of novel therapeutic agents and functional materials.

References

- 1. banglajol.info [banglajol.info]

- 2. researchgate.net [researchgate.net]

- 3. WO2007020654A1 - An improved process for the preparation of losartan - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N-Alkylation of 5-chloro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-alkylation of 5-chloro-1H-imidazole, a critical transformation in the synthesis of various biologically active compounds. The protocols and data presented herein are based on established methods for the N-alkylation of halogenated and electronically analogous imidazoles, offering a robust starting point for procedural development.

Overview of N-Alkylation of this compound

The N-alkylation of the imidazole ring is a fundamental transformation in medicinal chemistry. For this compound, this reaction introduces an alkyl substituent at one of the nitrogen atoms, leading to the formation of N-alkylated products. The regioselectivity of this reaction is influenced by the substitution pattern of the imidazole ring and the reaction conditions employed. Due to the presence of the electron-withdrawing chlorine atom, the nucleophilicity of the imidazole nitrogen is reduced, often necessitating the use of a base to facilitate the reaction.[1]

Data Presentation

The following table summarizes the results of N-alkylation reactions on substituted imidazoles using various alkylating agents and reaction conditions. These conditions are adaptable for this compound.

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Ethyl bromoacetate | KOH | CH₃CN | 60 | 1 | 70 | [1] |

| 2 | 4-Bromobutanenitrile | K₂CO₃ | CH₃CN | 60 | 1 | 85 | [1] |

| 3 | 4-Bromobutanenitrile | KOH | CH₃CN | 60 | 1 | 78 | [1] |

| 4 | Allyl bromide | K₂CO₃ | CH₃CN | 60 | 8 | 75 | [1] |

| 5 | Allyl bromide | KOH | CH₃CN | 60 | 8 | 62 | [1] |

| 6 | Propargyl bromide | K₂CO₃ | CH₃CN | 60 | 8 | 75 | [1] |

| 7 | Propargyl bromide | KOH | CH₃CN | 60 | 8 | 62 | [1] |

| 8 | Bromoacetophenone | K₂CO₃ | CH₃CN | 60 | 0.5 | 91 | [1] |

| 9 | Bromoacetophenone | KOH | CH₃CN | 60 | 0.5 | 74 | [1] |

| 10 | Benzyl Bromide | K₂CO₃ | CH₃CN | 60-80 | 8-24 | Good to Excellent | [2] |

| 11 | Benzyl Bromide | NaH | THF | 0 to RT | 2-4 | High to Excellent | [2] |

Experimental Protocols

Two primary protocols are presented for the N-alkylation of this compound, offering flexibility based on the desired reactivity and available reagents.

Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile

This procedure is recommended for achieving good to excellent yields and is generally applicable to a wide range of alkyl halides.[1][3]

Materials:

-

This compound (1.0 equiv)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 equiv)[3]

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[1][3]

Procedure:

-

To a solution of this compound (e.g., 7.87 mmol) in anhydrous acetonitrile (30 mL), add anhydrous potassium carbonate (e.g., 17.4 mmol).[1]

-

Stir the mixture at room temperature for 15 minutes.[1]

-

Add the alkylating agent (e.g., 9.44-15.74 mmol) dropwise to the reaction mixture.[1]

-

Heat the reaction mixture to a temperature between 50-80°C.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate.[2]

-

Evaporate the solvent from the filtrate under reduced pressure.[1]

-

Dissolve the crude product in ethyl acetate (50 mL).[1]

-

Wash the organic layer with water and then with brine.[1]

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[1][3]

-

Filter the drying agent and evaporate the solvent in vacuo to yield the crude product.[1]

-

Purify the residue by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) if necessary.[1]

Protocol 2: N-Alkylation using Sodium Hydride in THF

This protocol employs a stronger base and is suitable for less reactive alkylating agents or when a faster reaction time is desired.[2][3]

Materials:

-

This compound (1.0 equiv)

-

Alkylating agent (e.g., alkyl halide) (1.1 equiv)[3]

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)[3]

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)[2][3]

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equiv) in anhydrous THF or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equiv) portion-wise to the stirred solution.[3]

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[3]

-

Cool the mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 2-4 hours).[2]

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Partition the mixture between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Caption: General experimental workflow for the N-alkylation of this compound.

Caption: Logical relationship of reactants and products in the N-alkylation reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Chloro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 5-chloro-1H-imidazole in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex imidazole-containing molecules. The following sections detail the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering insights into reaction mechanisms, experimental setups, and expected outcomes.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-1H-imidazoles

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and boronic acids. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 5-position of the imidazole ring.

A study on the Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole with arylboronic acids has demonstrated the feasibility of this transformation on the chloro-imidazole core.[1] The reaction proceeds efficiently in water using a palladium catalyst, a base, and a phase-transfer catalyst.[1]

Quantitative Data for Suzuki-Miyaura Coupling of a 5-Chloro-1-methyl-4-nitroimidazole Derivative

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | K₂CO₃ | Water | 70-80 | 4 | 85 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | K₂CO₃ | Water | 70-80 | 5 | 82 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | K₂CO₃ | Water | 70-80 | 4.5 | 88 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | K₂CO₃ | Water | 70-80 | 6 | 78 |

| 5 | 3-Chlorophenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | K₂CO₃ | Water | 70-80 | 5.5 | 80 |

Data adapted from the Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on the successful coupling of a substituted 5-chloroimidazole and may require optimization for this compound and different boronic acids.

Materials:

-

This compound (or its N-protected derivative) (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.03 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Tetrabutylammonium bromide (TBAB) (1.0 mmol)

-

Water (10 mL)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), K₂CO₃ (2.0 mmol), and TBAB (1.0 mmol).

-

Add water (10 mL) to the flask.

-

Heat the reaction mixture to 70-80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1H-imidazole.[1]

Buchwald-Hartwig Amination: Synthesis of 5-Amino-1H-imidazoles

Representative Quantitative Data for Buchwald-Hartwig Amination of 4-Bromo-1H-imidazole

| Entry | Amine | Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp | Yield (%) |

| 1 | Aniline | P4 (1-2) | L4 (1-2) | LHMDS | THF | rt | 87 |

| 2 | 4-Methoxyaniline | P4 (1-2) | L4 (1-2) | LHMDS | THF | rt | 90 |

| 3 | 4-Trifluoromethylaniline | P4 (1-2) | L4 (1-2) | LHMDS | THF | rt | 85 |

| 4 | 2-Aminopyridine | P4 (1-2) | L4 (1-2) | LHMDS | THF | rt | 75 |

Data adapted from the amination of 4-bromo-1H-imidazole using tBuBrettPhos as the ligand (L4) and its corresponding palladacycle precatalyst (P4).[4] LHMDS = Lithium bis(trimethylsilyl)amide.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general representation for the amination of a haloimidazole and will likely require optimization for this compound.

Materials:

-

This compound (1.0 mmol)

-

Amine (1.2 mmol)

-

Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol%)

-

Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 mmol)

-

Anhydrous tetrahydrofuran (THF) (5 mL)

-

Saturated aqueous ammonium chloride

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a glovebox, add the palladium precatalyst to an oven-dried Schlenk tube.

-

Add this compound, the amine (if solid), and a stir bar.

-

Seal the tube, remove it from the glovebox, and add THF and the amine (if liquid) via syringe under a positive pressure of inert gas.

-

Add LHMDS solution dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating as required.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash chromatography.

Sonogashira Coupling: Synthesis of 5-Alkynyl-1H-imidazoles

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is valuable for introducing alkynyl moieties onto the imidazole core, which can serve as handles for further synthetic transformations. While a direct protocol for this compound is not available, the Sonogashira coupling of a structurally similar 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde suggests the feasibility of this reaction.[6]

Representative Quantitative Data for Sonogashira Coupling of a 5-Chloro-pyrazole Derivative

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | Toluene | 80 | 85 |

| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | Toluene | 80 | 78 |

| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | Toluene | 80 | 82 |

Data is illustrative and based on couplings with a chloro-pyrazole derivative.[6]

Experimental Protocol: General Procedure for Sonogashira Coupling

This is a general protocol and will require optimization for this compound.

Materials:

-

This compound (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Pd(PPh₃)₂Cl₂ (0.05 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol)

-

Triethylamine (Et₃N) (2.0 mmol)

-

Anhydrous toluene (10 mL)

-

Saturated aqueous ammonium chloride

-

Organic solvent for extraction (e.g., diethyl ether)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.1 mmol).

-

Add anhydrous toluene (10 mL) and triethylamine (2.0 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise.

-

Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC.

-

Cool the mixture to room temperature and dilute with diethyl ether.

-

Wash the organic layer with saturated aqueous ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Heck Reaction: Synthesis of 5-Vinyl-1H-imidazoles

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[7] This reaction can be employed to introduce vinyl groups at the 5-position of the imidazole ring. Specific examples for this compound are not prevalent in the literature, thus a general protocol is provided which would require optimization.

Experimental Protocol: General Procedure for Heck Reaction

Materials:

-

This compound (1.0 mmol)

-

Alkene (e.g., styrene, butyl acrylate) (1.5 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)

-

Triphenylphosphine (PPh₃) (0.04 mmol)

-

Triethylamine (Et₃N) (1.5 mmol)

-

Anhydrous N,N-dimethylformamide (DMF) (5 mL)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).

-

Flush the tube with an inert gas.

-

Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (1.5 mmol).

-

Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Caption: Workflow for the Buchwald-Hartwig amination.

Caption: General experimental workflow for cross-coupling reactions.

References

- 1. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Heck Reaction [organic-chemistry.org]

Application Notes and Protocols for the Analysis of 5-chloro-1H-imidazole by HPLC and GC-MS

This document provides detailed application notes and protocols for the quantitative analysis of 5-chloro-1H-imidazole in pharmaceutical and research samples. The methodologies described are based on established analytical techniques for imidazole derivatives and are intended for use by researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC with UV detection is a robust and widely used technique for the quantification of imidazole-containing compounds. The method detailed below is adapted from established protocols for similar chloro-imidazole derivatives and offers good selectivity and sensitivity.[1][2]

Chromatographic Conditions

A C18 column is recommended for the separation, with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer to ensure good peak shape and resolution.[2] UV detection is suitable for the imidazole ring, which possesses a chromophore.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 215 nm |

| Run Time | 10 minutes |

Note: The optimal detection wavelength should be determined by obtaining the UV spectrum of this compound. Simple imidazole derivatives typically exhibit strong absorbance around 210-220 nm.[2]

Experimental Protocol: HPLC Analysis

1.2.1. Reagents and Materials

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

-

Phosphoric acid (analytical grade)

-

Water (HPLC grade)

-

0.45 µm membrane filters

1.2.2. Solution Preparation

-

Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of KH₂PO₄ in HPLC-grade water to make a 25 mM solution. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

-

Mobile Phase: Mix acetonitrile and the prepared phosphate buffer (pH 3.0) in a 30:70 volume ratio. Degas the mobile phase by sonication or vacuum filtration.[2]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[2]

1.2.3. Sample Preparation

-

Accurately weigh a portion of the sample containing approximately 10 mg of this compound.

-

Transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

-

Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.[2]

1.2.4. HPLC Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the working standard solutions in increasing order of concentration.

-

Inject the prepared sample solutions.

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.[2]

Method Validation Summary (Representative Data)

The following table summarizes typical validation parameters for an HPLC method for imidazole derivatives.[3][4]

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Linear Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For many imidazole derivatives, derivatization is necessary to improve their volatility and chromatographic performance.[2][5] The following protocol outlines a GC-MS method for this compound that includes a derivatization step.

GC-MS Conditions

The following conditions are a starting point and may require optimization.

| Parameter | Recommended Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Temperature Program | Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40 - 450 m/z |

Experimental Protocol: GC-MS Analysis

2.2.1. Reagents and Materials

-

This compound reference standard

-

Pyridine (anhydrous)

-

Isobutyl chloroformate (derivatizing agent)

-

Acetonitrile (anhydrous)

-

Ethanol (anhydrous)

-

Dichloromethane (GC grade)

-

Sodium sulfate (anhydrous)

2.2.2. Derivatization and Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Prepare a series of calibration standards by diluting the stock solution.

-

Derivatization Procedure:

-

To 100 µL of the standard or sample solution in a vial, add 90 µL of acetonitrile, 60 µL of pyridine, and 200 µL of anhydrous ethanol.[5]

-

Add 70 µL of isobutyl chloroformate, cap the vial, and vortex for 1 minute.[5]

-

Allow the reaction to proceed at room temperature for 15 minutes.

-

Add 500 µL of dichloromethane and 500 µL of water. Vortex for 1 minute.

-

Centrifuge to separate the layers.

-

Transfer the lower organic layer to a clean vial containing a small amount of anhydrous sodium sulfate.

-

The sample is now ready for GC-MS analysis.

-

2.2.3. GC-MS Analysis Procedure

-

Equilibrate the GC-MS system.

-

Inject a blank (derivatized solvent) to check for system cleanliness.

-

Inject the derivatized working standard solutions in increasing order of concentration.

-

Inject the derivatized sample solutions.

-

Identify the derivatized this compound peak based on its retention time and mass spectrum.

-

Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standard solutions.

-

Quantify the derivatized this compound in the samples using the calibration curve.

Method Validation Summary (Representative Data)

The following table presents typical validation parameters for a GC-MS method for imidazole-like compounds after derivatization.[5]

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Linear Range | 0.1 - 2.0 µg/mL |

| Limit of Detection (LOD) | 0.05 - 0.9 µg/mL |

| Limit of Quantification (LOQ) | 0.2 - 2.0 µg/mL |

| Accuracy (% Recovery) | 80 - 110% |

| Precision (% RSD) | < 15% |

Visualizations

General Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound by both HPLC and GC-MS.

Analytical Method Validation Pathway

This diagram outlines the key parameters and their logical relationship in the validation of an analytical method.

References

- 1. Separation of 5-Chloro-1-methyl-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. benchchem.com [benchchem.com]

- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 5-chloro-1H-imidazole, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the direct chlorination of 1H-imidazole, a readily available starting material. The protocols are designed for scalability and industrial application, with a focus on yield, purity, and operational safety.

Overview

This compound is a valuable building block in medicinal chemistry due to the versatile reactivity of the imidazole ring and the influence of the chloro substituent. Imidazole derivatives are integral to a wide range of therapeutic agents, including antifungals, antibacterials, and anticancer drugs.[1] The large-scale synthesis of this intermediate is therefore of significant interest for the pharmaceutical industry.

The presented synthesis protocol involves a two-step process: the formation of the imidazole hydrochloride salt followed by a controlled chlorination reaction. This method is advantageous for industrial-scale production due to its potential for high yield and purity.

Synthetic Pathway

The overall synthetic scheme for the preparation of this compound is depicted below. The process begins with the formation of 1H-imidazole hydrochloride, which is then subjected to chlorination to yield the desired product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| 1H-Imidazole | 99% | Commercially Available | |

| Hydrogen Chloride | Anhydrous Gas | Commercially Available | |

| Chlorine | Gas | Commercially Available | |

| Carbon Tetrachloride | Anhydrous | Commercially Available | Caution: Toxic and ozone-depleting. Alternative solvents like dichlorobenzene can be considered. |

| Sodium Hydroxide | Pellets | Commercially Available | For trapping excess chlorine gas. |

| Sodium Sulfate | Anhydrous | Commercially Available | For drying the organic phase. |

| Benzene | Reagent Grade | Commercially Available | For recrystallization. Caution: Carcinogen. |

| Petroleum Ether | Reagent Grade | Commercially Available | For recrystallization. |

Protocol 1: Synthesis of 1H-Imidazole Hydrochloride

This protocol details the formation of the hydrochloride salt of 1H-imidazole, which serves as the direct precursor for the chlorination step.

Procedure:

-

In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, gas inlet tube, and a condenser connected to a gas trap (containing a sodium hydroxide solution), suspend 1H-imidazole (1.0 mol) in anhydrous carbon tetrachloride (3 L).

-

While stirring vigorously at room temperature, bubble anhydrous hydrogen chloride gas through the suspension.

-

Continue the introduction of hydrogen chloride gas for approximately 5 hours. An exothermic reaction will occur, and the temperature may rise slightly.

-

The formation of a thick white precipitate of 1H-imidazole hydrochloride will be observed. The reaction is complete when the solution is saturated with hydrogen chloride.

Protocol 2: Chlorination of 1H-Imidazole Hydrochloride

This protocol describes the controlled chlorination of the prepared 1H-imidazole hydrochloride to yield this compound.

Procedure:

-

Heat the suspension of 1H-imidazole hydrochloride in carbon tetrachloride from the previous step to reflux.

-

Once refluxing, begin to bubble chlorine gas through the reaction mixture.

-

Continue the chlorination at reflux for an extended period (approximately 40 hours). The hydrochloride salt will gradually dissolve as the reaction progresses.

-

Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC) to determine the consumption of the starting material and the formation of the product.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solution through a bed of anhydrous sodium sulfate to remove any residual moisture.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

Purification

The crude product obtained from the chlorination reaction may contain unreacted starting material and dichlorinated byproducts. Purification is crucial to obtain high-purity this compound.

Procedure:

-

The oily residue obtained after solvent removal will crystallize upon the addition of a small amount of ether.

-

For further purification, recrystallize the crude product from a mixture of benzene and petroleum ether.

-

Dissolve the crude solid in a minimal amount of hot benzene.

-

Slowly add petroleum ether until turbidity is observed.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with cold petroleum ether, and dry under vacuum.

Data Presentation

The following tables summarize the expected reaction parameters and outcomes for the large-scale synthesis of this compound.

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Value | Notes |

| Starting Material | 1H-Imidazole | |

| Molar Ratio (Imidazole:HCl) | 1 : excess | Saturation of the reaction mixture with HCl gas. |

| Molar Ratio (Imidazole:Cl₂) | 1 : excess | Continuous bubbling of chlorine gas. |

| Solvent | Carbon Tetrachloride | Anhydrous conditions are crucial. |

| Reaction Temperature | Reflux | Approximately 77 °C for carbon tetrachloride. |

| Reaction Time | ~40 hours | Monitoring of the reaction is recommended. |

Table 2: Expected Yield and Purity

| Parameter | Expected Value | Method of Analysis |

| Yield | Good | Based on patent literature for similar processes. |

| Purity (after recrystallization) | >98% | HPLC, GC-MS, NMR |

Logical Relationships in Synthesis and Purification

The following diagram illustrates the logical flow of the synthesis and purification process, highlighting key decision points and outcomes.

Caption: Logical workflow of the synthesis and purification.

Safety Considerations

-

Hydrogen chloride and chlorine gases are highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection.

-

Carbon tetrachloride is a toxic and environmentally hazardous solvent. Handle with care and consider using less hazardous alternatives if possible.

-

Benzene is a known carcinogen. Use appropriate engineering controls and PPE to minimize exposure.

-

The chlorination reaction is exothermic and should be carefully monitored to control the temperature.

-

A gas trap with a sodium hydroxide solution is essential to neutralize excess toxic gases.

These application notes and protocols provide a comprehensive guide for the large-scale synthesis of this compound. Adherence to the detailed procedures and safety precautions is crucial for a successful and safe synthesis.

References

Application Notes and Protocols: 5-Chloro-1H-imidazole in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-chloro-1H-imidazole as a ligand in coordination chemistry. The content covers the synthesis of the ligand and its metal complexes, characterization techniques, and potential applications, with a focus on its relevance to drug development. While specific literature on this compound as a ligand is emerging, the protocols and data presented here are based on established methodologies for closely related imidazole derivatives and provide a strong foundation for further research.

Introduction

Imidazole and its derivatives are of significant interest in coordination and medicinal chemistry due to their versatile roles as ligands and their presence in biologically active molecules. The introduction of a chloro-substituent at the 5-position of the imidazole ring can significantly alter its electronic properties, influencing the stability, structure, and reactivity of its metal complexes. This, in turn, can enhance their therapeutic potential, particularly in the development of novel anticancer and antimicrobial agents. The coordination of this compound to metal ions typically occurs through the pyridinic nitrogen atom (N3), acting as a monodentate ligand.

Synthesis of this compound

A plausible and common method for the synthesis of this compound involves the direct chlorination of a 1H-imidazole precursor. N-Chlorosuccinimide (NCS) is a widely used and effective reagent for this purpose.

Experimental Protocol: Synthesis of this compound

Materials:

-

1H-Imidazole

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 1H-imidazole (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

-

Add N-Chlorosuccinimide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Caption: Workflow for the synthesis of this compound.

Synthesis of Transition Metal Complexes

The following is a general protocol for the synthesis of transition metal (II) complexes with this compound. This procedure can be adapted for various metal salts (e.g., chlorides, nitrates, acetates) and can be scaled as needed.

Experimental Protocol: Synthesis of [M(this compound)₄Cl₂] (M = Cu(II), Co(II), Ni(II))

Materials:

-

This compound

-

Metal(II) chloride salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O)

-

Methanol or Ethanol

-

Diethyl ether

Procedure:

-

Dissolve the metal(II) chloride salt (1.0 eq) in a minimum amount of hot methanol in a round-bottom flask.

-

In a separate flask, dissolve this compound (4.0 eq) in methanol.

-

Slowly add the ligand solution to the stirred metal salt solution.

-

A precipitate should form upon mixing or after a short period of stirring at room temperature.

-

Continue stirring the reaction mixture for 2-3 hours to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold methanol, followed by diethyl ether.

-

Dry the resulting complex in a desiccator over silica gel.

Caption: Generalized workflow for the synthesis of metal complexes.

Characterization of Ligand and Complexes

The synthesized ligand and its metal complexes should be characterized using a variety of spectroscopic and analytical techniques.

Table 1: Expected Spectroscopic Data for this compound and its Metal Complexes

| Technique | This compound | Metal Complex (Representative) | Observations on Coordination |

| FT-IR (cm⁻¹) | |||

| ν(N-H) | ~3150 | ~3150 (may broaden or shift slightly) | Persistence of N-H band. |

| ν(C=N) | ~1550 | Shifts to higher or lower frequency | Indicates coordination of the imidazole ring nitrogen to the metal center. |

| New Bands | - | ~400-500 | Appearance of ν(M-N) stretching vibrations. |

| ¹H NMR (ppm) | (For diamagnetic complexes, e.g., Zn(II)) | ||

| N-H proton | Broad singlet, downfield | Disappears upon deprotonation or shifts significantly upon coordination. | Confirms involvement of the N-H proton in coordination or deprotonation. |

| Imidazole Protons | Characteristic chemical shifts | Downfield shift of ring protons. | Deshielding of protons due to electron donation to the metal center. |

| UV-Vis (nm) | ~210-230 (π→π*) | Ligand-based transitions may shift. | New bands in the visible region for d-d transitions in transition metal complexes. |

Note: Specific values are dependent on the metal center, solvent, and counter-ions.

Table 2: Representative Crystallographic Data for a Cu(II)-Imidazole Complex

| Parameter | Value |

| Coordination Geometry | Square Pyramidal |

| Cu-N (equatorial) Bond Length | ~2.00 Å |

| Cu-L (axial) Bond Length | ~2.13 Å |

Potential Applications in Drug Development

Metal complexes of imidazole derivatives have shown significant promise as therapeutic agents. The introduction of a metal center can enhance the biological activity of the organic ligand.

Anticancer Activity

A plausible mechanism for the anticancer activity of such metal complexes is the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to cellular damage and death.

Caption: Potential signaling pathway for anticancer activity.

Antimicrobial Activity

Coordination of imidazole ligands to metal ions like copper(II) and zinc(II) has been shown to enhance their antimicrobial properties. These complexes can disrupt microbial cell membranes or inhibit essential enzymes in pathogenic bacteria and fungi. The enhanced lipophilicity of the metal complexes can facilitate their transport across the microbial cell membrane.

Conclusion

This compound is a promising ligand for the development of novel coordination complexes with potential applications in medicinal chemistry. The protocols provided herein offer a solid foundation for the synthesis and characterization of this ligand and its metal complexes. Further research into the biological activities of these compounds is warranted to fully explore their therapeutic potential as anticancer and antimicrobial agents.

References

- 1. The X-ray absorption spectroscopic model of the copper(II) imidazole complex ion in liquid aqueous solution: a strongly solvated square pyramid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of 5-chloro-1H-imidazole for Biological Screening

Affiliation: Google Research

Introduction